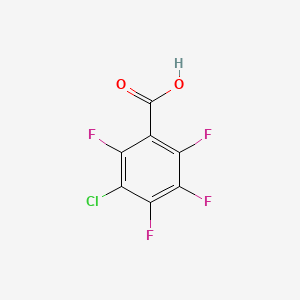

3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF4O2/c8-2-3(9)1(7(13)14)4(10)6(12)5(2)11/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAPWZAOGRABCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378736 | |

| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5360-81-6 | |

| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthetic pathways leading to 3-chloro-2,4,5,6-tetrafluorobenzoic acid, a crucial building block in the development of novel pharmaceuticals and advanced materials. The document outlines the primary scientifically robust methodologies for its synthesis, delving into the underlying chemical principles and experimental considerations. Key synthesis strategies discussed include the carboxylation of a chlorotetrafluorobenzene precursor and the modification of highly fluorinated starting materials. This guide offers a comprehensive resource for researchers, providing not only theoretical insights but also a foundation for practical application in a laboratory setting.

Introduction: The Significance of this compound

This compound (CAS No. 5360-81-6) is a highly functionalized aromatic compound whose unique electronic properties, conferred by the presence of four fluorine atoms and one chlorine atom, make it a valuable intermediate in organic synthesis. The high degree of halogenation significantly influences the reactivity of both the aromatic ring and the carboxylic acid moiety. This molecule serves as a key component in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its derivatives have been investigated for a range of applications, leveraging the metabolic stability and altered physicochemical properties imparted by the fluorine atoms.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇HClF₄O₂ |

| Molecular Weight | 228.53 g/mol |

| Melting Point | 89-91°C[1] |

| Boiling Point (Predicted) | 252.9 ± 35.0 °C[1] |

| pKa (Predicted) | 1.57 ± 0.10[1] |

Strategic Approaches to Synthesis

The synthesis of this compound presents unique challenges due to the high degree of halogenation on the benzene ring. The strategic placement of the chlorine and fluorine atoms necessitates careful consideration of regioselectivity in the chosen synthetic route. Two primary pathways have emerged as the most scientifically sound and plausible approaches:

-

Pathway 1: Carboxylation of a Chlorotetrafluorobenzene Precursor: This bottom-up approach involves the introduction of the carboxylic acid group onto a pre-existing 1-chloro-2,3,4,5-tetrafluorobenzene ring.

-

Pathway 2: Modification of a Highly Fluorinated Starting Material: This top-down strategy begins with a more heavily fluorinated compound, such as pentafluorobenzene or pentafluorobenzoic acid, and involves the selective replacement of a fluorine atom with a chlorine atom.

The following sections will provide a detailed examination of the mechanistic principles and experimental considerations for each of these pathways.

Pathway 1: Carboxylation of 1-Chloro-2,3,4,5-tetrafluorobenzene

This synthetic route hinges on the formation of an organometallic intermediate from 1-chloro-2,3,4,5-tetrafluorobenzene, which is then quenched with carbon dioxide to yield the desired carboxylic acid. The success of this pathway is critically dependent on the regioselective formation of the organometallic species and the subsequent carboxylation.

Mechanistic Rationale

The formation of an organolithium or Grignard reagent from a haloaromatic compound is a well-established method for generating a nucleophilic aromatic ring. The highly electronegative fluorine atoms on the benzene ring facilitate the deprotonation or halogen-metal exchange at the carbon atom bearing the chlorine, which is the most electropositive site. The resulting carbanionic species can then readily attack the electrophilic carbon of carbon dioxide.

Experimental Workflow

The general experimental workflow for this pathway can be visualized as follows:

Caption: General workflow for the synthesis via carboxylation.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1-Chloro-2,3,4,5-tetrafluorobenzene

-

Magnesium turnings (for Grignard) or n-Butyllithium (for organolithium)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (for workup)

Procedure:

-

Formation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of 1-chloro-2,3,4,5-tetrafluorobenzene in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Carboxylation: The reaction mixture is cooled in an ice bath, and freshly crushed dry ice is added in small portions with vigorous stirring. The reaction is highly exothermic and should be controlled carefully.

-

Workup: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is then added slowly to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Expert Insights: The success of this reaction is highly dependent on the quality of the reagents and the strictly anhydrous conditions. The Grignard reagent of polychlorofluoroaromatics can be challenging to form and may require activation of the magnesium. The use of organolithium reagents at low temperatures can be an alternative, but regioselectivity might be a concern.

Pathway 2: Modification of Highly Fluorinated Precursors

This approach leverages the reactivity of pentafluorinated aromatic compounds, where a fluorine atom is selectively substituted by a chlorine atom. This strategy avoids the need to construct the aromatic ring and instead focuses on its functionalization.

Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) on highly fluorinated rings is a well-documented phenomenon. The strong electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack. The position of the substitution is governed by the electronic effects of the existing substituents and the nature of the incoming nucleophile. In the case of pentafluorobenzoic acid, the carboxylic acid group will direct the incoming nucleophile.

An alternative within this pathway is a Sandmeyer-type reaction, which is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. This would necessitate starting with an amino-tetrafluorobenzoic acid.

Illustrative Analogy: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid

A well-documented synthesis of the closely related 3-chloro-2,4,5-trifluorobenzoic acid provides a strong precedent for the feasibility of a Sandmeyer-type reaction in this class of compounds.[3]

Caption: Sandmeyer reaction for a trifluoro analogue.

Proposed Synthesis via Halogen Exchange

A plausible, though not explicitly documented, route would involve the direct nucleophilic substitution of a fluorine atom on pentafluorobenzoic acid with a chloride ion.

Reaction Scheme:

Pentafluorobenzoic acid + Chloride source (e.g., LiCl) → this compound + LiF

Expert Insights: The regioselectivity of this reaction would be a significant challenge. The carboxylic acid group is a deactivating meta-director for electrophilic substitution but an ortho-, para-director for nucleophilic substitution. Therefore, a mixture of isomers would be expected. Controlling the reaction conditions, such as temperature and solvent, would be crucial to favor the desired 3-chloro isomer. The use of phase-transfer catalysts could also be explored to enhance the reactivity and selectivity of the chloride nucleophile.

Conclusion and Future Outlook

The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. The two primary pathways, carboxylation of a chlorotetrafluorobenzene precursor and modification of a highly fluorinated starting material, offer viable strategies. The carboxylation route, while conceptually straightforward, requires careful control of organometallic intermediates. The modification of a pentafluorinated precursor, particularly through a Sandmeyer-type reaction on an appropriate amino-tetrafluorobenzoic acid, may offer better regiocontrol, as suggested by analogous syntheses.

Further research and process optimization are necessary to develop a high-yielding and scalable synthesis for this valuable building block. The development of such a process would undoubtedly accelerate research in areas that rely on highly functionalized fluorinated aromatic compounds, including drug discovery and materials science.

References

- Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 435-439.

- Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30.

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2,3,4,5-tetrafluorobenzoic acid.

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid (CTFBA), a halogenated aromatic carboxylic acid of significant interest in modern chemical synthesis. This document details its physicochemical properties, synthesis, and reactivity, with a particular focus on its role as a versatile building block in the development of novel pharmaceuticals and advanced materials. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective application in the laboratory and beyond.

Introduction: A Versatile Fluorinated Building Block

This compound, with CAS Number 5360-81-6, is a highly functionalized aromatic compound. Its structure, featuring a carboxylic acid group, a chlorine atom, and four fluorine atoms on a benzene ring, imparts a unique combination of reactivity and physicochemical properties. The high degree of halogenation, particularly fluorination, makes it a valuable intermediate in organic synthesis.

The presence of fluorine atoms can significantly alter the properties of a target molecule, enhancing metabolic stability, bioavailability, and binding affinity to biological targets.[1] Consequently, CTFBA and its derivatives are increasingly utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex molecular architectures.[1][2] This guide serves to elucidate the core properties and applications of this important chemical entity.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5360-81-6 | [3][4] |

| Molecular Formula | C₇HClF₄O₂ | [3][4] |

| Molecular Weight | 228.53 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 89-91 °C | [3] |

| Boiling Point (Predicted) | 252.9 ± 35.0 °C | [3] |

| Density (Predicted) | 1.747 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 1.57 ± 0.10 | [3][4] |

| Solubility | Low water solubility | [5] |

Synthesis and Reactivity

The synthesis of polychlorofluoroaromatic compounds often involves multi-step processes. While specific, high-yield synthetic routes for this compound are proprietary or described in patent literature, general methodologies for analogous compounds provide insight into its probable synthesis. For instance, the synthesis of related compounds like 3-chloro-2,4,5-trifluorobenzoic acid has been achieved through the chlorination of an amino-trifluorobenzoic acid precursor.[6][7]

The reactivity of CTFBA is dominated by the carboxylic acid group and the highly substituted aromatic ring.

-

Carboxylic Acid Reactions: The -COOH group can undergo standard transformations such as esterification, conversion to acid chlorides, and amidation. The conversion to the corresponding acyl chloride, for example, can be achieved using reagents like triphosgene in the presence of a catalyst like DMF.[8] This activates the molecule for subsequent nucleophilic acyl substitution reactions, a cornerstone of building more complex structures.

-

Aromatic Ring Substitution: The heavily fluorinated and chlorinated ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the high degree of substitution can also lead to steric hindrance.

Below is a diagram illustrating a generalized reaction pathway for the functionalization of a fluorinated benzoic acid.

Diagram 1: General Reactivity of CTFBA

Applications in Drug Discovery and Materials Science

Halogenated benzoic acids are critical building blocks in medicinal chemistry and materials science.[2] The inclusion of chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1]

-

Pharmaceutical Intermediates: CTFBA serves as a precursor for the synthesis of complex APIs.[2] The fluorine substituents can enhance metabolic stability by blocking sites of enzymatic oxidation and increase binding affinity to target proteins through favorable electrostatic interactions.[1] Analogous compounds, such as 3-chloro-2,4,5-trifluorobenzoic acid, are used to synthesize potent antibacterial agents like 3-hydroxyquinazoline-2,4-diones.[9][10]

-

Agrochemicals: Fluorinated aromatic compounds are integral to the development of modern pesticides and herbicides.[11] The specific properties imparted by the halogen atoms can lead to increased efficacy and selectivity of the active ingredients.

-

Advanced Materials: The carboxylic acid group allows for the coordination with metal centers, making compounds like CTFBA potential ligands for the creation of Metal-Organic Frameworks (MOFs).[2][12] MOFs are a class of porous materials with applications in gas storage, separation, and catalysis.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected characteristics can be inferred.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: A single broad singlet in the downfield region (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid group.

-

¹³C NMR: Will show seven distinct carbon signals. The carboxyl carbon will be significantly downfield. The aromatic carbons will show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Four distinct signals would be expected, each showing coupling to the other fluorine nuclei.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp, strong C=O stretch from the carbonyl group, usually found between 1700-1725 cm⁻¹.

-

Strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol describes a general procedure for the synthesis of an amide from this compound, a common step in drug discovery workflows.

Objective: To synthesize N-benzyl-3-chloro-2,4,5,6-tetrafluorobenzamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of the Carboxylic Acid: a. In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. b. Add thionyl chloride (1.5 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases. d. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

-

Amide Formation: a. Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C. b. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. c. Add the benzylamine solution dropwise to the acyl chloride solution at 0 °C. d. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Quench the reaction with water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-3-chloro-2,4,5,6-tetrafluorobenzamide.

-

Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.

Diagram 2: Amide Synthesis Workflow

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][13]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[5] Avoid breathing dust.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[5]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]

-

Conclusion

This compound is a valuable and versatile fluorinated building block for chemical synthesis. Its unique electronic and steric properties make it a key intermediate in the creation of high-value molecules for the pharmaceutical and agrochemical industries, as well as for advanced materials research. A comprehensive understanding of its properties, reactivity, and handling is crucial for its safe and effective utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [guidechem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. nbinno.com [nbinno.com]

- 10. 3-Chloro-2,4,5-trifluorobenzoic acid | 101513-77-3 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. ossila.com [ossila.com]

- 13. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid (CAS 5360-81-6): A Keystone Building Block for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid, a highly functionalized aromatic compound critical to advancements in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its reactivity, application, and handling.

Strategic Importance & Molecular Profile

This compound (CAS 5360-81-6) is a synthetic aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with four fluorine atoms, a single chlorine atom, and a carboxylic acid group. This dense halogenation renders the aromatic ring highly electron-deficient, a feature that fundamentally dictates its chemical reactivity and utility.

In drug discovery, the incorporation of fluorine atoms into a candidate molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile. This compound serves as a versatile scaffold, offering multiple reaction sites for the strategic construction of complex molecular architectures. Its utility is noted in several patents, underscoring its role as a valuable intermediate in the synthesis of novel compounds.[1][2]

Physicochemical & Safety Data

A summary of the key physical, chemical, and safety properties is presented below. This data is essential for experimental design and safe handling.

| Property | Value | Source(s) |

| CAS Number | 5360-81-6 | [3] |

| Molecular Formula | C₇HClF₄O₂ | [1] |

| Molecular Weight | 228.53 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 89-91 °C | |

| Boiling Point | 252.9 ± 35.0 °C (Predicted) | |

| Density | 1.747 ± 0.06 g/cm³ (Predicted) | |

| pKa | 1.57 ± 0.10 (Predicted) | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 |

Spectroscopic Signature: An Interpretive Analysis

While a comprehensive public database of spectra for this specific molecule is limited, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds. This analysis is crucial for reaction monitoring and structural confirmation.

| Technique | Predicted Observations & Interpretation |

| ¹H NMR | A single, broad singlet is expected in the downfield region (typically >10 ppm), corresponding to the acidic proton of the carboxylic acid. Its chemical shift and broadness are influenced by solvent and concentration due to hydrogen bonding. |

| ¹³C NMR | Seven distinct signals are expected. One signal for the carboxylic carbon (~160-170 ppm) and six for the aromatic carbons. The aromatic signals will exhibit significant splitting due to one-bond and multi-bond carbon-fluorine (¹J_CF, ²J_CF, etc.) couplings, a hallmark of fluorinated aromatics. |

| ¹⁹F NMR | Four distinct signals are predicted, each corresponding to one of the fluorine atoms in a unique chemical environment. Complex splitting patterns (doublets of doublets of doublets) are expected for each signal due to ortho, meta, and para F-F couplings. This technique is exceptionally powerful for confirming substitution patterns on the ring.[4] |

| IR Spectroscopy | Key absorption bands would include: a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), strong C-F stretches (~1000-1400 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹).[4] |

| Mass Spectrometry | The molecular ion (M⁺) peak would appear at m/z 228. A characteristic M+2 peak at m/z 230 with approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom. |

Proposed Synthesis & Purification Workflow

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Pentafluorobenzoyl Chloride

-

Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is a standard first step to prevent side reactions with the Lewis acid catalyst in the subsequent chlorination step.

-

Procedure: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pentafluorobenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure to yield crude pentafluorobenzoyl chloride, which can be used directly in the next step.

Step 2: Friedel-Crafts Chlorination

-

Rationale: The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic substitution. However, with a strong Lewis acid catalyst and forcing conditions, selective chlorination can be achieved. The acyl chloride group directs the incoming electrophile (Cl⁺) to the meta position.

-

Procedure: In a separate flask under an inert atmosphere (N₂ or Ar), add anhydrous iron(III) chloride (FeCl₃, 1.1 eq) as the Lewis acid catalyst.

-

Add the crude pentafluorobenzoyl chloride from Step 1 to the catalyst at room temperature.

-

Bubble chlorine gas (Cl₂) through the mixture or add a liquid chlorinating agent while gradually heating to 60-70°C.

-

Maintain the reaction for several hours, monitoring the progress by GC-MS to observe the formation of the desired product.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it over crushed ice and concentrated HCl to decompose the catalyst.

-

Extract the organic layer with a suitable solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.

Step 3: Hydrolysis to this compound

-

Rationale: The final step is the conversion of the synthesized acyl chloride back to the carboxylic acid. This is a straightforward hydrolysis reaction. A similar protocol has been demonstrated for related compounds.[5]

-

Procedure: Concentrate the organic extract from Step 2 to obtain the crude 3-chloro-2,4,5,6-tetrafluorobenzoyl chloride.

-

Add water and heat the mixture to 60-80°C with vigorous stirring for 1-2 hours until the hydrolysis is complete (as monitored by TLC or LC-MS).

-

Cool the mixture. The solid product should precipitate.

-

Filter the solid, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., toluene/hexanes or ethanol/water) to yield the purified product.

Chemical Reactivity & Key Transformations

The reactivity of this molecule is dominated by two key features: the highly electron-deficient aromatic ring and the carboxylic acid functional group.

A. Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's utility is its susceptibility to nucleophilic aromatic substitution (SNAr). The strong inductive effect of the five halogen substituents makes the ring carbons electrophilic and stabilizes the negatively charged intermediate (Meisenheimer complex), which is the rate-determining step.[6][7]

Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing a leaving group (one of the fluorine atoms), forming a resonance-stabilized carbanionic intermediate. Aromaticity is then restored by the expulsion of the fluoride ion.[8]

Regioselectivity: In polyfluoroarenes, nucleophilic attack generally occurs preferentially at the para position relative to an existing substituent, followed by the ortho position.[9] For this compound, attack is most likely at the C-4 or C-6 positions, which are para and ortho, respectively, to the chlorine atom and are activated by the other fluorine atoms.

B. Carboxylic Acid Derivatization

The carboxylic acid group provides a second handle for synthetic transformations, allowing for the formation of esters, amides, and other derivatives through standard protocols.

Protocol: Amide Coupling via Acyl Chloride

-

Rationale: This two-step procedure is robust and high-yielding. The initial conversion to the highly reactive acyl chloride facilitates amide bond formation with a wide range of amines, including those that are poor nucleophiles.

-

Procedure (Step 1 - Acyl Chloride): Dissolve this compound (1.0 eq) in a dry, inert solvent like dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF. Stir at room temperature for 2-3 hours. Remove the solvent and excess reagent under vacuum to yield the crude acyl chloride.

-

Procedure (Step 2 - Amidation): Dissolve the crude acyl chloride in dry DCM and cool to 0°C. Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.

Applications in Drug Discovery & Materials Science

This compound is a quintessential fluorinated building block.[10] Its strategic value lies in its ability to introduce a highly functionalized and rigid phenyl moiety into a larger molecule.

-

Scaffold for APIs: The dual reactivity allows for sequential or orthogonal functionalization. For instance, an SNAr reaction can be performed on the ring, followed by an amide coupling at the carboxylic acid site. This enables the rapid generation of libraries of complex molecules for high-throughput screening in drug discovery programs.

-

Tuning Electronic Properties: The electron-deficient nature of the ring can be used to tune the electronic properties of target molecules, which is critical in the design of organic electronics, dyes, and liquid crystals.[10]

-

¹⁹F NMR Probe Development: The presence of multiple, distinct fluorine atoms makes it an attractive core for developing ¹⁹F NMR probes for biological imaging or binding assays, where changes in the fluorine chemical shifts can report on the local environment.

Safety, Handling, and Storage

As a hazardous substance, proper handling is imperative to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11] All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid breathing dust and prevent contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution and carboxylic acid chemistry, provides medicinal chemists and material scientists with a reliable and versatile platform for molecular construction. Understanding the nuances of its spectroscopic signature, handling requirements, and reaction mechanisms is key to unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

PubChemLite. (n.d.). Explore - N. Retrieved from [Link]

-

Miller, J., & Parker, A. J. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. Retrieved from [Link]

-

Knowbee. (2015, December 28). Nucleophilic Aromatic Subsitution [Video]. YouTube. Retrieved from [Link]

-

Sostie. (n.d.). Tabelle1. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). China Cyclododecane CAS:294-62-2 manufacturer supplier producer and factory. Retrieved from [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

Sources

- 1. PubChemLite - N - Explore [pubchemlite.lcsb.uni.lu]

- 2. 3-Chloro-2-fluorobenzoic acid | 161957-55-7 [chemicalbook.com]

- 3. sostie.com [sostie.com]

- 4. 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride (1350637-05-6) for sale [vulcanchem.com]

- 5. 3-Chloro-4-fluorobenzoic acid | 403-16-7 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

Chemical structure of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

An In-depth Technical Guide to the Chemical Structure of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

Introduction

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated benzoic acids serve as indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures. This guide provides a detailed technical overview of this compound, a highly functionalized aromatic carboxylic acid. We will delve into its structural characteristics, physicochemical properties, synthetic utility, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of one chlorine and four fluorine atoms on the benzoic acid core imparts distinct reactivity, making it a valuable precursor for novel compounds.[1][2]

Part 1: Core Chemical Identity and Structure

A precise understanding of a molecule's identity and structure is the foundation of all chemical research. This section outlines the fundamental identifiers and structural representations of this compound.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for procurement, regulatory compliance, and scientific communication. The standard identifiers for this compound are as follows:

-

Systematic IUPAC Name : this compound

-

Synonyms : Benzoic acid, 3-chloro-2,4,5,6-tetrafluoro-[4]

Structural Representations

Structural formulas provide a universal language for chemists. The connectivity and spatial arrangement of atoms in this compound can be represented in various standard formats:

-

SMILES (Simplified Molecular-Input Line-Entry System) : C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)O[3]

-

InChI (International Chemical Identifier) : InChI=1S/C7HClF4O2/c8-2-3(9)1(7(13)14)4(10)6(12)5(2)11/h(H,13,14)[3]

-

InChIKey : FYAPWZAOGRABCC-UHFFFAOYSA-N[3]

These machine-readable formats are crucial for cheminformatics and database searches.

Molecular Visualization

A 2D structural diagram provides an intuitive visual representation of the molecule.

Caption: 2D structure of this compound.

Part 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.

General Properties

Tabulated Physicochemical Data

For ease of reference, the key quantitative properties are summarized below. It is important to note that some of these values are predicted based on computational models, a common practice for specialized reagents where extensive experimental data may not be publicly available.

| Property | Value | Source |

| Melting Point | 89-91 °C | [4] |

| Boiling Point (Predicted) | 252.9 ± 35.0 °C | [4] |

| Density (Predicted) | 1.747 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 1.57 ± 0.10 | [3][4] |

Insight : The low predicted pKa value indicates that this compound is a relatively strong acid. This is an expected consequence of the strong electron-withdrawing effects of the five halogen substituents on the aromatic ring, which stabilize the carboxylate anion conjugate base.

Part 3: Synthesis and Applications

Understanding the synthetic origin and potential applications of a building block is crucial for its effective use in research and development.

Synthetic Context

While specific, detailed industrial synthesis routes for this compound are often proprietary, analogous transformations in the literature provide a strong basis for its preparation. For example, the synthesis of the related compound, 3-chloro-2,4,5-trifluorobenzoic acid, has been reported via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[8][9] This suggests that a similar Sandmeyer-type reaction, starting from an appropriate aminotetrafluorobenzoic acid precursor, is a plausible synthetic route.

Utility in Drug Discovery and Materials Science

Halogenated aromatic acids are versatile intermediates. The presence of multiple halogen atoms provides several strategic advantages:

-

Modulation of Physicochemical Properties : Fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

-

Reactive Handles : The carboxylic acid group is a primary functional handle for forming amides, esters, and other derivatives. For instance, peptide coupling chemistries are commonly used to incorporate such fragments into larger molecules.[10]

-

Precursor to Other Functional Groups : The halogens themselves, particularly chlorine, can be sites for further transformations, such as cross-coupling reactions, although the highly fluorinated ring presents unique reactivity challenges.

This class of compounds serves as precursors for ligands used in the development of Metal-Organic Frameworks (MOFs), active pharmaceutical ingredients (APIs), and materials for liquid crystals.[10]

Part 4: Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. A thorough understanding of a compound's hazards is the first step in risk mitigation.

GHS Hazard Identification

According to available safety data sheets, this compound is classified with the following hazards:

The signal word associated with these hazards is "Warning".[3][7]

Prudent Laboratory Practices

Given the hazards, the following precautions are mandatory when handling this compound:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7]

-

Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][12]

-

Storage : Keep the container tightly closed and store in a dry, well-ventilated place.[7]

Part 5: Experimental Protocol: Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoyl Chloride

To illustrate the practical utility of this compound as a synthetic intermediate, this section provides a representative protocol for its conversion to the corresponding acid chloride. Acid chlorides are highly reactive and versatile intermediates, commonly used in acylation reactions to form esters and amides. This protocol is based on established methods for converting carboxylic acids to acid chlorides.[13]

Causality Behind Experimental Choices

-

Reagent Choice : Triphosgene (bis(trichloromethyl) carbonate) is chosen as the chlorinating agent. It is a solid, making it safer and easier to handle than gaseous phosgene or fuming liquids like thionyl chloride. It serves as a phosgene equivalent under the reaction conditions.[13]

-

Catalyst : A catalytic amount of N,N-dimethylformamide (DMF) is used. DMF reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the conversion of the carboxylic acid to the acid chloride.

-

Solvent : An inert, anhydrous solvent such as 1,2-dichloroethane is used to prevent reaction with the highly reactive acid chloride product.

-

Temperature Control : The reaction is performed at an elevated temperature to ensure a reasonable reaction rate but is carefully controlled to prevent unwanted side reactions or decomposition of the triphosgene.

Step-by-Step Methodology

Objective : To convert this compound to 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride.

Materials :

-

This compound

-

Triphosgene (BTC)

-

N,N-dimethylformamide (DMF), anhydrous

-

1,2-dichloroethane, anhydrous

-

Four-necked round-bottom flask

-

Mechanical stirrer, condenser, thermometer, and nitrogen inlet

Procedure :

-

Setup : Assemble a four-necked flask with a mechanical stirrer, condenser, digital thermometer, and a nitrogen inlet-outlet. Ensure the system is under a dry nitrogen atmosphere.

-

Reagent Loading : Charge the flask with triphosgene (0.37 equivalents) and anhydrous 1,2-dichloroethane.

-

Heating : Begin stirring and gently heat the mixture to approximately 80 °C (353 K).

-

Substrate Addition : In a separate flask, dissolve this compound (1.0 equivalent) and DMF (0.05 equivalents) in anhydrous 1,2-dichloroethane.

-

Reaction : Add the solution of the acid and catalyst dropwise to the heated triphosgene mixture over 1 hour.

-

Maturation : After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 4 hours to ensure the reaction goes to completion.

-

Work-up : Cool the reaction mixture to room temperature. The product, 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride, is typically used in the next step without purification. Alternatively, the solvent can be removed under reduced pressure, though care must be taken due to the reactivity of the product.

Experimental Workflow Diagram

Sources

- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. equationchemical.com [equationchemical.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. chemical-label.com [chemical-label.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. asianpubs.org [asianpubs.org]

Spectroscopic Data for 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid: An In-depth Technical Guide

Introduction to 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

This compound (CAS No. 5360-81-6) is a halogenated aromatic carboxylic acid with the molecular formula C₇HClF₄O₂ and a molecular weight of 228.53 g/mol .[1] Its structure, featuring a heavily substituted benzene ring, imparts unique chemical and physical properties that are of significant interest in synthetic chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in downstream applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5360-81-6 | [1] |

| Molecular Formula | C₇HClF₄O₂ | [1] |

| Molecular Weight | 228.53 g/mol | [1] |

| Melting Point | 89-91 °C | [2] |

| Predicted pKa | 1.57 ± 0.10 | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the carboxylic acid group and the substituted aromatic ring.

Predicted IR Spectral Features

The principal absorption bands anticipated for this compound are summarized in Table 2. The presence of a broad O-H stretching band, a sharp C=O stretching band, and absorptions in the fingerprint region corresponding to C-F, C-Cl, and C-C stretching vibrations of the aromatic ring will be key identifiers.

Table 2: Predicted Infrared Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 | Strong, Sharp |

| Aromatic C-C | Stretch | 1600 - 1450 | Medium to Weak |

| C-F | Stretch | 1350 - 1100 | Strong |

| C-Cl | Stretch | 850 - 550 | Medium to Strong |

| Carboxylic Acid O-H | Bend | 950 - 910 | Medium, Broad |

Experimental Protocol for FTIR Spectroscopy

A standard procedure for acquiring the FTIR spectrum of a solid sample like this compound involves the use of an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.[3][4]

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.[3]

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument's software to generate the absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Diagram 1: Experimental Workflow for FTIR Analysis

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.

Predicted ¹H NMR Spectrum

Due to the absence of any protons directly attached to the aromatic ring, the ¹H NMR spectrum is expected to be very simple. The only proton present is that of the carboxylic acid group, which will appear as a broad singlet. Its chemical shift will be highly dependent on the solvent and concentration.

-

Predicted Chemical Shift (δ): 10-13 ppm (broad singlet, 1H)

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, chlorine, and carboxylic acid groups. The signals for the fluorine-bearing carbons will appear as doublets or multiplets due to ¹³C-¹⁹F coupling.

Table 3: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 165 - 170 | s |

| C1 | 110 - 120 | m |

| C2 | 140 - 150 | d, ¹JCF ≈ 250 Hz |

| C3 | 125 - 135 | d, ²JCF |

| C4 | 145 - 155 | d, ¹JCF ≈ 250 Hz |

| C5 | 145 - 155 | d, ¹JCF ≈ 250 Hz |

| C6 | 140 - 150 | d, ¹JCF ≈ 250 Hz |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a crucial technique for fluorinated compounds. The spectrum will show four distinct signals for the four non-equivalent fluorine atoms. The chemical shifts and coupling constants will be highly informative about their relative positions.

Table 4: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Atom | Predicted Chemical Shift (δ, ppm vs. CFCl₃) |

| F2 | -130 to -140 |

| F4 | -145 to -155 |

| F5 | -150 to -160 |

| F6 | -135 to -145 |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-resolution NMR spectra of this compound.[5][6]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the appropriate spectral width for fluorine NMR.

-

Use a suitable reference standard if necessary (e.g., CFCl₃ as an external standard).[6]

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Diagram 2: NMR Sample Preparation and Data Acquisition Workflow

Caption: General workflow for NMR analysis, from sample preparation to spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺˙). Due to the presence of chlorine, the molecular ion region will exhibit a characteristic isotopic pattern, with the (M+2)⁺˙ peak having an intensity of approximately one-third that of the M⁺˙ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[7]

Table 5: Predicted Key Mass Spectral Fragments

| m/z (for ³⁵Cl) | Proposed Fragment |

| 228 | [M]⁺˙ (Molecular Ion) |

| 211 | [M - OH]⁺ |

| 200 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ |

| 183 | [M - COOH]⁺ |

| 155 | [C₆F₄Cl]⁺ |

Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid, thermally stable compound like this is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to ensure separation from any impurities and elution of the analyte.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

The mass spectrometer should be tuned and calibrated.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition: The mass spectrometer will acquire spectra across the entire GC run. The spectrum corresponding to the chromatographic peak of the analyte is the mass spectrum of the compound.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Diagram 3: GC-MS Analysis Workflow

Caption: A streamlined workflow for the analysis of a volatile compound by GC-MS.

Conclusion

This guide provides a detailed predictive analysis of the spectroscopic data for this compound, along with field-proven experimental protocols for its characterization. By understanding the expected IR, NMR, and MS spectral features, researchers can confidently identify and assess the purity of this important chemical intermediate. The provided methodologies offer a robust framework for obtaining high-quality spectroscopic data, ensuring the scientific integrity of research and development efforts in which this compound is utilized.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

-

ResearchGate. (2022). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with.... Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

YouTube. (2023, June 17). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid - Optional[Raman] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental high-resolution solid-state 13 C NMR data for the 1:1.... Retrieved from [Link]

-

MSE-UIUC. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

YouTube. (2020, June 30). Organic Chemistry - Mass Spectrometry Part II. Retrieved from [Link]

-

NIST. (n.d.). 3-Chloro-4-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

-

YouTube. (2020, July 6). Mass Spec 3f Halogenoalkanes. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Cheméo. (n.d.). 3-Chloro-2-fluorobenzoic acid, 4-benzyloxyphenyl ester. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-chloro-2,4,5,6-tetrafluorophenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chlorobenzoic acid, pentafluorobenzyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid (CAS No. 5360-81-6). It is intended for researchers, scientists, and professionals in drug development who utilize halogenated benzoic acids as intermediates and building blocks in novel chemical entities. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and provides a robust experimental framework for its determination.

Introduction to this compound

This compound is a highly functionalized aromatic carboxylic acid. Its structure, featuring a chlorine atom and four fluorine atoms on the benzene ring, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science.[1][2] The presence of multiple halogen substituents can profoundly influence a molecule's pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As such, a thorough understanding of its solubility in various solvent systems is a critical first step in its application, from synthesis and purification to formulation and biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5360-81-6 | [3] |

| Molecular Formula | C₇HClF₄O₂ | [3] |

| Molecular Weight | 228.53 g/mol | [3] |

| Melting Point | 89-91 °C | [3] |

| Predicted pKa | 1.57 ± 0.10 | [3] |

| Appearance | Solid | [1] |

Principles Governing Solubility

The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its largely non-polar, halogenated aromatic ring. The principle of "like dissolves like" provides a foundational framework for predicting its solubility behavior.

-

Polar Solvents: The carboxylic acid moiety is capable of forming strong hydrogen bonds with protic solvents (e.g., water, alcohols) and can act as a hydrogen bond acceptor with polar aprotic solvents (e.g., DMSO, DMF). However, the bulky and hydrophobic tetrafluorochloro-phenyl ring will limit its solubility in highly polar solvents like water. The compound's low predicted pKa of 1.57 suggests it is a relatively strong acid.[3] Therefore, its solubility in aqueous solutions is expected to increase significantly with an increase in pH, as the carboxylic acid is deprotonated to form the more soluble carboxylate salt.

-

Non-polar Solvents: The perhalogenated aromatic ring contributes to significant van der Waals interactions. This suggests that the compound will have some solubility in non-polar solvents like toluene or hexane, although the polar carboxylic acid group will limit this.

-

Solvents of Intermediate Polarity: Solvents such as ethers and chlorinated hydrocarbons are likely to offer moderate solubility by balancing interactions with both the polar and non-polar regions of the molecule.

Experimental Determination of Equilibrium Solubility

Given the absence of published quantitative data, a reliable experimental protocol is essential. The isothermal shake-flask method is a well-established and robust technique for determining the equilibrium solubility of a compound in various solvents. This method ensures that the solvent is saturated with the solute and that the system has reached equilibrium.

Detailed Experimental Protocol: The Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise table to facilitate comparison between different solvents.

Table 2: Solubility of this compound in Various Solvents at 25 °C (Hypothetical Data)

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| Acetone | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 5.2 | Experimental Value | Calculated Value |

| Methanol | 6.6 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Value | Calculated Value |

| Water | 10.2 | Experimental Value | Calculated Value |

| 0.1 M NaOH (aq) | - | Experimental Value | Calculated Value |

| 0.1 M HCl (aq) | - | Experimental Value | Calculated Value |

Conclusion

A comprehensive understanding of the solubility of this compound is fundamental to its successful application in research and development. While specific quantitative data is sparse in the literature, the principles outlined in this guide, coupled with the detailed experimental protocol, provide a robust framework for scientists to determine its solubility profile. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating this versatile chemical intermediate for a wide range of applications.

References

-

Zhang, J., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. [Link]

-

PubChem. (n.d.). 3-Chloro-2,4-difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. [Link]

-

PubChem. (n.d.). 3-Chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Chloro-2,4,5,6-tetrafluorobenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in various fields, particularly in the synthesis of pharmaceuticals and advanced materials.[1] Its unique electronic properties, stemming from the presence of five halogen substituents and a carboxylic acid group on the benzene ring, impart a distinct reactivity profile that can be strategically exploited in complex molecular design. The strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group renders the aromatic ring highly susceptible to nucleophilic attack, while the carboxylic acid moiety itself offers a versatile handle for a range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its behavior in key synthetic reactions.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of the aromatic core of this compound is its high reactivity towards nucleophiles. This is a direct consequence of the cumulative electron-withdrawing effects of the four fluorine atoms, the chlorine atom, and the carboxylic acid group, which significantly lower the electron density of the benzene ring, making it susceptible to attack by electron-rich species.

Mechanistic Overview

Nucleophilic aromatic substitution (SNAr) on such activated systems proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing substituents, which is a key stabilizing factor. The second step involves the departure of a leaving group, typically one of the halogen atoms, to restore the aromaticity of the ring.

Diagram: Generalized SNAr Mechanism

Caption: Generalized two-step mechanism for nucleophilic aromatic substitution.

Regioselectivity of Nucleophilic Attack

A critical consideration in the SNAr reactions of this compound is the regioselectivity of the nucleophilic attack. The position of substitution is dictated by the relative ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate.

Based on established principles of physical organic chemistry and by analogy to similar polyhalogenated aromatic systems, the following reactivity patterns are predicted:

-

Activation by Fluorine: The fluorine atoms are powerful activators for SNAr due to their high electronegativity.

-

Leaving Group Ability: While chlorine is generally a better leaving group than fluorine in many contexts, in SNAr reactions on highly fluorinated rings, the rate-determining step is often the initial nucleophilic attack. The ability of the substituent to stabilize the intermediate is paramount.

-

Directing Effects:

-

Para-Substitution: Nucleophilic attack is strongly favored at positions para to the most strongly activating groups. In this molecule, the fluorine atom at the 4-position is para to the carboxylic acid group.

-

Ortho-Substitution: Attack at positions ortho to activating groups is also possible.

-

-

Analogy to 3-Chloro-2,4,5,6-tetrafluoropyridine: A close structural and electronic analog, 3-chloro-2,4,5,6-tetrafluoropyridine, undergoes nucleophilic substitution with ammonia preferentially at the 4-position, displacing the fluorine atom.[2] This provides strong evidence that the fluorine atoms are more susceptible to displacement than the chlorine atom in this class of compounds.

Predicted Site of Nucleophilic Attack:

Based on these considerations, the most likely position for nucleophilic attack on this compound is the C-4 position , leading to the displacement of the fluorine atom at this position. The C-4 position is para to the strongly electron-withdrawing carboxylic acid group and is flanked by other electron-withdrawing halogens, all of which contribute to the stabilization of the Meisenheimer intermediate.

Diagram: Predicted Regioselectivity of SNAr

Caption: Predicted site of nucleophilic attack on this compound.

Typical Nucleophiles and Reaction Conditions

A wide range of nucleophiles can be employed in SNAr reactions with this substrate. The following table summarizes some common nucleophile classes and general reaction conditions.

| Nucleophile Class | Example | Typical Conditions | Product Type |

| Amines | Piperidine, Aniline | Aprotic polar solvent (e.g., DMF, DMSO), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N), room temperature to moderate heating. | 4-Amino-3-chloro-2,5,6-trifluorobenzoic acid |

| Alkoxides | Sodium methoxide | Anhydrous alcohol (e.g., methanol), room temperature to reflux. | 3-Chloro-4-methoxy-2,5,6-trifluorobenzoic acid |

| Thiolates | Sodium thiophenoxide | Aprotic polar solvent (e.g., DMF), room temperature. | 3-Chloro-4-(phenylthio)-2,5,6-trifluorobenzoic acid |

Experimental Protocol: General Procedure for SNAr with an Amine

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF), add a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq.).

-

Add the desired amine (1.1-1.5 eq.) to the suspension.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Conversion to Acid Chlorides

A common and highly useful transformation is the conversion of the carboxylic acid to the corresponding acid chloride. 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride is a highly reactive intermediate that can be readily converted to a wide range of derivatives.

Reagents for Chlorination:

-

Thionyl chloride (SOCl₂): A widely used and effective reagent.

-

Oxalyl chloride ((COCl)₂): Often used for milder reaction conditions.

-

Triphosgene (bis(trichloromethyl) carbonate): A solid, safer alternative to phosgene gas, which can be used with a catalytic amount of DMF.[3]

Experimental Protocol: Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride using Triphosgene [3]

-

In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser, charge triphosgene (0.37 eq.) and a dry solvent such as 1,2-dichloroethane.

-

Heat the mixture to a gentle reflux (e.g., 80 °C).

-

Prepare a solution of this compound (1.0 eq.) and a catalytic amount of DMF (e.g., 5 mol%) in 1,2-dichloroethane.

-

Add the solution of the benzoic acid dropwise to the refluxing triphosgene mixture over a period of 1 hour.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4 hours.

-

Monitor the reaction by GC or TLC to confirm the consumption of the starting material.

-

Cool the reaction mixture to room temperature. The product, 3-chloro-2,4,5,6-tetrafluorobenzoyl chloride, can often be used in the next step without further purification after removal of any excess triphosgene by filtration.

Diagram: Key Reactions of the Carboxylic Acid Group

Caption: Synthetic transformations of the carboxylic acid group.

Amide and Ester Formation